(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one
Description
Properties
Molecular Formula |
C26H26N4O3S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-2-(4-butoxyphenyl)-5-(1-butyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H26N4O3S/c1-3-5-15-29-20-10-8-7-9-19(20)21(24(29)31)22-25(32)30-26(34-22)27-23(28-30)17-11-13-18(14-12-17)33-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3/b22-21- |
InChI Key |
OPSDAXCPKWVIPW-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCCC)S3)/C1=O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCCC)S3)C1=O |
Origin of Product |
United States |
Preparation Methods
Route A: N-Arylmaleimide Cyclocondensation
Reacting 1,2,4-triazole-3(5)-thiol with N-(4-butoxyphenyl)maleimide in acetic acid under reflux yields the thiazolo-triazolone core. The reaction proceeds via nucleophilic attack of the thiol group on the maleimide’s α,β-unsaturated carbonyl system, followed by intramolecular cyclization.
Reaction Conditions
Route B: Monochloroacetic Acid and Oxo-Compound Condensation
An alternative method employs monochloroacetic acid and 1-butylindoline-2,3-dione (isatin derivative) in the presence of oxo-compounds (e.g., 4-butoxybenzaldehyde). This one-pot reaction forms the Z-configured exocyclic double bond via Knoevenagel condensation, followed by cyclization.
Reaction Conditions
-
Solvent: Ethanol/water (3:1)
-
Catalyst: Piperidine (0.1 eq)
-
Temperature: 80°C
-
Time: 12 hours
Reaction Mechanism and Regioselectivity
The [2+3]-cyclocondensation’s regioselectivity is governed by the electronic and steric properties of the dielectrophilic partner. X-ray crystallography confirms the Z-configuration of the exocyclic double bond, attributed to steric hindrance between the 4-butoxyphenyl group and the thiazolo-triazolone system.
Key Mechanistic Steps
-
Thiolate anion formation under acidic conditions.
-
Michael addition to the maleimide’s β-carbon.
-
Intramolecular cyclization via nucleophilic attack of the triazole nitrogen on the carbonyl carbon.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR (100 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HRMS)
Synthetic Challenges and Optimization
Byproduct Formation
Competing pathways yield des-butylated or oxidized byproducts. Purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3) resolves this.
Solvent and Temperature Effects
Elevated temperatures (>120°C) in Route A promote decomposition, while prolonged reaction times in Route B reduce Z-selectivity.
Scalability and Industrial Feasibility
Sigma-Aldrich lists the compound as a “rare chemical” with no analytical data, indicating challenges in large-scale production. Key limitations include:
-
Low yields (35–50%) in cyclocondensation steps.
-
High purification costs due to chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenyl or butyl positions, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl or butyl derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. Key steps include the formation of the thiazolo-triazole framework through cyclization reactions involving appropriate precursors such as 4-butoxyphenyl derivatives and indole-based compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential to confirm the structure and purity of the synthesized compound .
Antimicrobial Properties
Research has indicated that thiazolo-triazole derivatives exhibit significant antimicrobial activities. For instance, similar compounds have been shown to possess broad-spectrum antibacterial effects against various pathogens. The mechanism often involves inhibition of bacterial enzymes or disruption of cell membrane integrity . The specific compound is hypothesized to exhibit comparable activities due to its structural similarities with known antimicrobial agents.
Anticancer Activity
The anticancer potential of thiazolo-triazole derivatives has been widely studied. These compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . The compound this compound is expected to exhibit similar anticancer properties based on preliminary studies of related structures.
Anti-inflammatory Effects
Thiazolo-triazole derivatives have also demonstrated anti-inflammatory properties by modulating inflammatory cytokines and pathways. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases . The specific compound's ability to inhibit inflammatory mediators could be a promising area for further research.
Case Study 1: Synthesis and Biological Evaluation
A study synthesized a series of thiazolo-triazole derivatives similar to this compound and evaluated their biological activities. The results indicated that certain derivatives exhibited potent antibacterial and anticancer activities when tested against various cell lines and bacterial strains .
Case Study 2: Structure–Activity Relationship Analysis
Another investigation focused on the structure–activity relationship (SAR) of thiazolo-triazole compounds. By modifying different substituents on the thiazole ring and evaluating their effects on biological activity, researchers identified key structural features that enhance potency against specific targets . This analysis can guide future modifications of this compound for improved efficacy.
Mechanism of Action
The mechanism of action of (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The butoxyphenyl and indolone moieties play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Several structurally related compounds share the thiazolo-triazol-indole core but differ in substituents, leading to variations in physicochemical and pharmacological properties (Table 1):
Key Observations :
- The butoxyphenyl group in the target compound confers higher lipophilicity (logP ~4.2) compared to methoxy-substituted analogues (logP ~3.5–3.8) .
- Fluorine substitution (e.g., in ) may improve metabolic stability and target binding via electronegative interactions.
Bioactivity Profiles
Compounds with the thiazolo-triazol-indole scaffold exhibit antimicrobial and anticancer activities:
- Antimicrobial Activity : Analogues like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (from ) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans. The target compound’s butyl chain may enhance Gram-negative bacterial penetration .
- Anticancer Potential: Molecular docking studies () suggest that substituents like the butoxyphenyl group interact with hydrophobic pockets in HDAC8 (a cancer target), similar to SAHA (vorinostat), a known HDAC inhibitor.
Computational Similarity Analysis
Using Tanimoto coefficients and MACCS fingerprints (), the target compound shares ~65–75% structural similarity with HDAC inhibitors like SAHA. Key overlapping features include:
- A hydrophobic aryl group (butoxyphenyl vs. SAHA’s hydroxamate chain).
- A planar heterocyclic core for intercalation into enzyme active sites .
Pharmacokinetic and ADMET Comparisons
- Solubility : The butoxyphenyl group reduces aqueous solubility (<10 µg/mL) compared to methoxy-substituted analogues (>20 µg/mL) .
- Metabolic Stability : Fluorinated derivatives (e.g., ) exhibit longer half-lives (t₁/₂ > 4 h) in hepatic microsome assays due to resistance to cytochrome P450 oxidation.
Biological Activity
The compound (3Z)-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-butyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule characterized by its unique structural features, including a thiazole ring fused with a triazole moiety and an indole derivative. This structural diversity suggests a potential for significant biological activity across various pharmacological domains.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 474.586 g/mol. The presence of functional groups such as the butoxyphenyl group enhances its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound often exhibit antimicrobial properties. The thiazole and triazole rings are known to contribute to antimicrobial effects due to their ability to interact with microbial enzymes and disrupt cellular processes.
Anticancer Properties
Indole derivatives are widely recognized for their anticancer activities. The unique combination of the indole structure with the thiazole and triazole rings in this compound may enhance its efficacy against cancer cell lines. Preliminary studies suggest that derivatives of thiazoles and indoles can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been noted in studies focusing on cholinesterases. Specifically, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of similar compounds. For instance, a study assessed the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives against various bacterial strains and fungi, revealing significant inhibitory effects at low concentrations.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo[3,2-b][1,2,4]triazole | Antimicrobial | 15 | |
| Indole Derivative | Anticancer | 10 | |
| Butyrylcholinesterase Inhibitor | Enzyme Inhibition | 12 |
Computational Studies
Computational analyses have predicted that the compound may possess favorable pharmacokinetic properties. Lipophilicity studies indicated good gastrointestinal absorption characteristics, making it a promising candidate for further development as an oral medication. The predicted bioactivity scores suggest moderate activity across various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The thiazole and triazole rings facilitate binding to active sites on enzymes.
- Cellular Uptake : The indole structure enhances membrane permeability.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate oxidative stress pathways in cells.
Q & A
Q. What statistical approaches validate reproducibility in biological activity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
